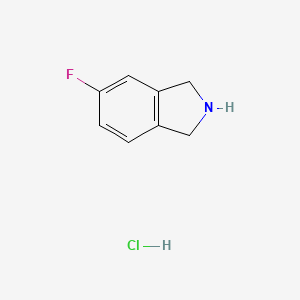

5-Fluoroisoindoline hydrochloride

説明

Overview of Isoindoline (B1297411) Scaffolds in Organic Synthesis

Isoindoline, a heterocyclic organic compound also known as 2,3-dihydro-1H-isoindole, possesses a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. ontosight.ai This scaffold is a versatile building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. ontosight.ai The nitrogen atom within the ring system imparts basic properties, allowing for various chemical modifications such as alkylation and acylation. ontosight.ai The synthesis of isoindoline itself can be achieved through methods like the reduction of isoindole or the cyclization of N-alkylphthalimides. ontosight.ai The inherent reactivity and structural features of the isoindoline core make it a frequent target in the development of novel compounds. mdpi.com

Significance of Fluorine Substitution in Heterocyclic Chemistry

The introduction of fluorine into heterocyclic molecules is a widely used strategy in medicinal chemistry to enhance biological activity and improve metabolic stability. tandfonline.com Fluorine's high electronegativity can significantly alter a molecule's physicochemical properties, including its acidity (pKa) and dipole moment, which in turn can influence its chemical reactivity and stability. tandfonline.com Despite being only slightly larger than a hydrogen atom, fluorine can act as a hydrogen mimic, often causing minimal steric hindrance while inducing significant electronic effects. tandfonline.comacs.org This strategic substitution can lead to improved membrane permeability and enhanced binding affinity to target proteins. tandfonline.com The carbon-fluorine bond is also more stable than a carbon-hydrogen bond, which can prevent metabolic breakdown at that position. tandfonline.com

Contextualizing 5-Fluoroisoindoline Hydrochloride within Fluoro-heterocycles

This compound is a member of the fluoro-heterocycle class of compounds, which are organic molecules containing at least one fluorine atom and a heterocyclic ring. The incorporation of fluorine into the isoindoline structure at the 5-position is expected to modulate the electronic properties of the benzene ring, potentially influencing its interactions with biological targets. Fluorinated heterocycles are crucial building blocks in the development of pharmaceuticals, agrochemicals, and materials. nih.gov The hydrochloride salt form of 5-Fluoroisoindoline enhances its solubility in aqueous media, a desirable property for many research applications.

Emerging Research Trajectories for Isoindoline-based Compounds

The isoindoline scaffold continues to be a fertile ground for chemical research, with several promising trajectories. One area of focus is the development of novel synthetic methodologies to create diverse isoindoline derivatives efficiently. rsc.org Researchers are also exploring the potential of isoindoline-based molecules as dual inhibitors of multiple biological targets, such as the simultaneous inhibition of HDAC6 and HSP90 in cancer therapy. nih.gov Furthermore, the unique properties of isoindolinones, a related class of compounds, are being investigated for their potential in treating a range of diseases, with studies exploring their carbonic anhydrase inhibition, antioxidant, and anticancer activities. nih.gov The continued exploration of isoindoline derivatives is expected to yield new therapeutic agents and research tools. mdpi.com

Chemical Compound Data: this compound

| Property | Value |

| Chemical Formula | C8H9ClFN |

| Molecular Weight | 173.62 g/mol |

| CAS Number | 685565-15-5 |

| IUPAC Name | 5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride |

| Synonyms | 5-Fluoro Isoindoline Hydrochloride; 1H-Isoindole, 5-Fluoro-2,3-Dihydro-, Hydrochloride (1:1) |

| Appearance | Powder or crystals |

| Boiling Point | 235.3 °C at 760 mmHg |

| Flash Point | 96.1 °C |

| Purity | Typically ≥97% |

| Storage | Inert atmosphere, Room Temperature |

Note: The data in this table is compiled from various sources. americanelements.comsigmaaldrich.comariboreagent.com

An authoritative examination of the synthetic approaches for this compound, a significant fluorinated heterocyclic compound, is presented below. This article focuses exclusively on the methodologies for constructing the core isoindoline structure, incorporating the fluoro-substituent, and achieving stereoselectivity.

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-fluoro-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVFMCKBKBMZDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591962 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685565-15-5 | |

| Record name | 5-Fluoro-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoroisoindoline Hydrochloride and Its Derivatives

Derivatization Strategies of this compound

The chemical versatility of the 5-fluoroisoindoline core allows for a multitude of derivatization strategies. These modifications can be targeted at the isoindoline amine, the aromatic ring, or the fluorine substituent, enabling the synthesis of a diverse library of compounds for various applications.

Amidation and Coupling Reactions utilizing the Isoindoline Amine

The secondary amine of the 5-fluoroisoindoline moiety serves as a key functional handle for forming amide bonds, which are crucial in the synthesis of biologically active molecules and functional materials. These reactions typically involve the coupling of the isoindoline with a carboxylic acid. Modern coupling reagents are often employed to facilitate this transformation efficiently under mild conditions.

Uronium-based coupling reagents, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholinocarbenium hexafluorophosphate (COMU), are highly effective for this purpose. nih.gov The reaction is typically performed in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This method is known for its high yields and fast reaction rates. chemrxiv.org Mechanochemical approaches, which are solvent-free, have also emerged as sustainable alternatives for amide bond formation, delivering products in high yields (70-96%). chemrxiv.org

Table 1: Representative Amidation Reactions of 5-Fluoroisoindoline

| Carboxylic Acid Partner | Coupling Reagent | Base | Potential Product |

|---|---|---|---|

| Benzoic Acid | COMU | DIPEA | N-Benzoyl-5-fluoroisoindoline |

| Acetic Acid | TCFH / K₂HPO₄ | K₂HPO₄ | N-Acetyl-5-fluoroisoindoline |

| Phenylacetic Acid | COMU | DIPEA | N-(Phenylacetyl)-5-fluoroisoindoline |

This table is illustrative of potential reactions based on established amidation methodologies.

Nucleophilic Substitution Reactions involving Fluoro-isoindoline Rings

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace substituents on the aromatic ring of 5-fluoroisoindoline. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The fluorine atom itself can act as a leaving group, particularly when the ring is activated by electron-withdrawing groups. The general mechanism involves the formation of a negatively charged intermediate known as a Meisenheimer complex, followed by the loss of the leaving group to restore aromaticity. libretexts.org

The reactivity of halogens as leaving groups in nucleophilic aromatic substitution often follows the order F >> Br > Cl >>> I, which is in contrast to aliphatic substitution. nih.govnih.gov This makes fluorinated aromatics like 5-fluoroisoindoline prime candidates for SNAr reactions. Very strong nucleophiles or the presence of activating groups on the ring can facilitate these substitutions. libretexts.org For instance, reactions with strong bases or other nucleophiles could potentially displace the fluorine atom to introduce new functionalities.

Alkylation and Acylation of the Nitrogen Atom

The nitrogen atom of the isoindoline ring can be readily functionalized through alkylation and acylation reactions. These transformations are fundamental in organic synthesis for introducing a wide variety of substituents.

Alkylation: This reaction involves treating 5-fluoroisoindoline with an alkyl halide in the presence of a base. The base deprotonates the secondary amine, increasing its nucleophilicity and facilitating the attack on the alkyl halide to form a new carbon-nitrogen bond. This is a standard SN2 reaction.

Acylation: This is another key reaction for modifying the isoindoline nitrogen. It is typically carried out by reacting 5-fluoroisoindoline with an acyl chloride or an acid anhydride. libretexts.org This reaction forms a stable amide linkage and is often used to introduce carbonyl-containing functional groups. Friedel-Crafts acylation principles can be adapted for this purpose, where the nitrogen atom acts as the nucleophile attacking the electrophilic acyl halide. byjus.comlibretexts.org Unlike Friedel-Crafts alkylation on aromatic rings, acylation of the nitrogen atom does not suffer from issues like poly-substitution or carbocation rearrangements. fiveable.meyoutube.com

Table 2: N-Alkylation and N-Acylation Reaction Examples

| Reagent | Reaction Type | Catalyst/Base | Potential Product |

|---|---|---|---|

| Methyl Iodide | Alkylation | K₂CO₃ | N-Methyl-5-fluoroisoindoline |

| Benzyl Bromide | Alkylation | NaH | N-Benzyl-5-fluoroisoindoline |

| Acetyl Chloride | Acylation | Triethylamine | N-Acetyl-5-fluoroisoindoline |

This table illustrates common reagents and conditions for the N-alkylation and N-acylation of secondary amines like 5-fluoroisoindoline.

Modification of the Aromatic Ring through Electrophilic/Nucleophilic Pathways

Beyond targeting the nitrogen atom, the aromatic ring of 5-fluoroisoindoline is also amenable to modification through both electrophilic and nucleophilic pathways.

Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzene ring—the fluorine atom and the fused secondary amine ring—direct the position of incoming electrophiles. The fluorine atom is an ortho-, para-directing deactivator, while the alkylamino part of the isoindoline ring is an ortho-, para-directing activator. The interplay of these electronic effects will determine the regioselectivity of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. youtube.com A Lewis acid catalyst is typically required to generate a sufficiently strong electrophile to react with the aromatic ring. libretexts.orgfiveable.me

Nucleophilic Aromatic Substitution (SNAr): As mentioned previously (2.2.2), the fluorine atom can be displaced by strong nucleophiles. The success of this reaction is highly dependent on the reaction conditions and the nature of the nucleophile. The presence of electron-withdrawing groups elsewhere on the ring would significantly facilitate this type of substitution. libretexts.org

Advanced Synthetic Techniques and Methodologies

To improve the efficiency, yield, and environmental footprint of synthetic procedures, advanced techniques are increasingly being adopted. Microwave-assisted synthesis is a prominent example of such a methodology.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide range of chemical reactions. researchgate.net Compared to conventional heating, microwave irradiation offers advantages such as rapid heating, significantly reduced reaction times, and often higher product yields with fewer side reactions. researchgate.netnih.gov

This technique is particularly effective for reactions involving polar intermediates or transition states. It has been successfully applied to various reactions relevant to the derivatization of 5-fluoroisoindoline, including:

Nucleophilic Aromatic Substitution: Microwave heating can dramatically accelerate SNAr reactions. For example, the microwave-induced nucleophilic fluorination of haloaromatic compounds has been shown to achieve high yields in minutes. nih.govnih.gov This suggests that the displacement of the fluorine on the 5-fluoroisoindoline ring by other nucleophiles could be efficiently promoted by microwave energy.

Cyclization and Condensation Reactions: The formation of heterocyclic systems, a common step in drug discovery, is often expedited by microwave irradiation. nih.govmdpi.com The synthesis of 5-fluoroisoindoline derivatives involving cyclocondensation steps would likely benefit from this technology.

Amide Coupling: While not as commonly reported as for other reactions, microwave assistance can also reduce the time required for amide bond formation.

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Intramolecular Cyclization | 60 min | 10 min | Noted | nih.gov |

| Nucleophilic Substitution | Hours | < 3 min | Significant | nih.gov |

This table presents data from reactions on similar heterocyclic or aromatic systems, illustrating the potential advantages of applying microwave synthesis to 5-fluoroisoindoline derivatives.

Catalytic Transformations for Improved Efficiency and Selectivity

Catalytic methods are central to the modern synthesis of isoindoline derivatives, including 5-fluoroisoindoline. These strategies often involve transition-metal catalysts, such as rhodium and palladium, to facilitate bond formations that would otherwise be challenging. The primary advantages of these methods are increased reaction rates, milder reaction conditions, and enhanced control over stereochemistry and regioselectivity.

A prevalent strategy for constructing the isoindoline skeleton is through the catalytic reduction of precursors like phthalimides or phthalonitriles. For instance, the synthesis of isoindolines can be achieved via the catalytic hydrogenation of the corresponding phthalonitrile. While specific literature detailing the catalytic hydrogenation of 4-fluorophthalonitrile to 5-fluoroisoindoline is not abundant, the general transformation is well-established for related structures. This process typically employs catalysts such as platinum on carbon (Pt/C) under hydrogen pressure. The reaction conditions, including solvent, temperature, and pressure, are crucial for achieving high yields and minimizing side products.

Transition-metal catalyzed C-H activation is another sophisticated approach for synthesizing isoindolinone scaffolds, which are closely related to isoindolines. Rhodium complexes, for example, have been utilized in the annulation of N-benzoylsulfonamides with olefins to produce a variety of substituted isoindolinones. acs.org These reactions proceed through a C-H activation mechanism, offering a highly efficient and atom-economical route to the isoindolinone core. The choice of catalyst and oxidizing agent is critical for the success of these transformations.

Palladium-catalyzed reactions, particularly Buchwald-Hartwig amination, have also been employed in synthetic routes involving fluorinated isoindolines. For example, this compound has been used as a coupling partner in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. nih.gov This demonstrates the utility of the 5-fluoroisoindoline core in advanced catalytic processes. The synthesis of fluorinated isoindolinones has also been reported via palladium-catalyzed aminocarbonylation reactions. bohrium.com

The table below summarizes representative catalytic systems used in the synthesis of isoindoline and isoindolinone derivatives, which are applicable to fluorinated analogs.

| Catalyst System | Substrate Type | Product Type | Key Features |

| Rhodium Complexes (e.g., [RhCl₂Cp*]₂) | N-Benzoylsulfonamides and Olefins | Substituted Isoindolinones | C-H activation, high atom economy. acs.org |

| Palladium Acetate (B1210297) with Ligands (e.g., Xantphos) | Aryl Bromides and Aminopyrazoles | Resorcylate Amide Derivatives | Buchwald-Hartwig cross-coupling. nih.gov |

| Platinum on Carbon (Pt/C) | Phthalonitriles | Isoindolines | Catalytic hydrogenation under pressure. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has gained significant traction in organic synthesis due to its numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, precise control over reaction parameters, improved safety when handling hazardous reagents, and the potential for straightforward scalability. nih.gov For the synthesis of heterocyclic compounds like 5-fluoroisoindoline, flow chemistry offers a promising platform for efficient and reproducible production.

The application of flow chemistry to fluorination reactions is particularly advantageous. Many traditional fluorinating agents are hazardous, and flow reactors provide a contained environment that mitigates safety risks. dokumen.pub Continuous-flow processes allow for the "generate-and-use" of reactive intermediates, minimizing their accumulation and potential for side reactions or decomposition.

While a dedicated flow synthesis for this compound is not extensively documented in readily available literature, the principles have been successfully applied to the synthesis of related heterocyclic structures, such as indoles. mdpi.com For example, the Fischer indole synthesis has been adapted to continuous-flow systems, significantly reducing reaction times and improving yields compared to batch methods. mdpi.com Similarly, catalytic hydrogenations, a key step in the potential synthesis of 5-fluoroisoindoline from 4-fluorophthalonitrile, are well-suited for flow chemistry using packed-bed reactors containing the solid-supported catalyst. This approach allows for efficient catalyst-substrate contact and easy separation of the product from the catalyst.

The modular nature of flow chemistry setups allows for the telescoping of multiple reaction steps into a single, continuous process, which can significantly streamline the synthesis of complex molecules. nih.gov A hypothetical flow synthesis of 5-fluoroisoindoline could involve the initial catalytic hydrogenation of 4-fluorophthalonitrile in a packed-bed reactor, followed by an in-line salt formation with hydrochloric acid to yield the final hydrochloride product. This integrated approach would reduce manual handling and purification steps, leading to a more efficient and automated manufacturing process.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

| Feature of Flow Chemistry | Advantage in 5-Fluoroisoindoline Synthesis |

| Enhanced Safety | Safe handling of hydrogen gas in catalytic hydrogenation and potentially hazardous fluorinating agents. |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Scalability | Straightforward scaling of production by extending the operation time or using larger reactors. |

| Process Intensification | Reduction of reaction volumes and processing times. |

| Automation and Integration | Potential for multi-step, telescoped synthesis with in-line purification and analysis. nih.gov |

Advanced Characterization Techniques for 5 Fluoroisoindoline Hydrochloride and Its Analogs

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable tools for probing the molecular structure of 5-Fluoroisoindoline hydrochloride. By interacting with the molecule at different energy levels, these methods provide complementary information that, when pieced together, reveals the complete atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The aromatic protons will appear as distinct signals, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons of the methylene (B1212753) groups in the isoindoline (B1297411) ring will also exhibit characteristic signals, confirming the saturated heterocyclic portion of the molecule.

¹³C NMR offers insight into the carbon framework of the compound. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons are particularly sensitive to the electron-withdrawing effect of the fluorine atom, while the aliphatic carbons of the isoindoline ring will resonate at higher fields.

¹⁹F NMR is a specialized technique that directly observes the fluorine atom. For this compound, this would typically show a single resonance, and its coupling to adjacent protons can further confirm the substitution pattern on the aromatic ring.

| ¹H NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| Aromatic CH | 7.30 - 7.10 (m) |

| CH₂N | 4.55 (s) |

| NH₂⁺ | 10.50 (br s) |

| ¹³C NMR Data for this compound | |

| Assignment | Chemical Shift (ppm) |

| Aromatic C-F | 163.5 (d, J = 245 Hz) |

| Aromatic C | 135.2, 131.0, 116.5, 114.8 |

| CH₂N | 52.8 |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Techniques (LC-MS, UPLC)

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the separation of components in a mixture followed by their individual mass analysis. This is crucial for confirming the molecular weight of this compound and identifying any impurities.

The electrospray ionization (ESI) source is commonly used for this type of analysis, typically in positive ion mode, which would detect the protonated molecule [M+H]⁺. The high-resolution mass spectrometry (HRMS) capability of modern instruments can provide a highly accurate mass measurement, further confirming the elemental composition. For this compound (C₈H₈FN·HCl), the expected exact mass of the free base is 153.0641 g/mol .

LC-MS and UPLC (Ultra-Performance Liquid Chromatography) methods are developed to achieve rapid and efficient separation of the target compound from any starting materials, byproducts, or degradation products. nih.gov

| Mass Spectrometry Data for this compound | |

| Technique | Observation |

| LC-MS (ESI+) | [M+H]⁺ = 154.1 |

| Molecular Formula | C₈H₉FN |

| Molecular Weight | 154.18 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the secondary amine hydrochloride, C-H bonds of the aromatic and aliphatic portions, the C-F bond, and aromatic C=C stretching vibrations. The presence of a broad absorption in the region of 2400-3200 cm⁻¹ is often characteristic of an amine salt.

| Characteristic IR Absorption Bands for this compound | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 2400-3200 (broad) |

| C-H stretch (aromatic) | 3000-3100 |

| C-H stretch (aliphatic) | 2850-2960 |

| C=C stretch (aromatic) | 1450-1600 |

| C-F stretch | 1000-1400 |

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically exhibit characteristic absorption maxima (λmax) in the ultraviolet region. The position and intensity of these absorptions are influenced by the chromophoric system of the fluorinated benzene (B151609) ring fused to the isoindoline structure. This technique is often used for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound.

Chromatographic and Separation Techniques

Chromatographic methods are essential for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of pharmaceutical compounds. A validated HPLC method can accurately quantify the main component and detect any impurities present, even at very low levels. nih.govchemscene.com

For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is commonly achieved using a UV detector set at a wavelength where the analyte has strong absorbance. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Typical HPLC Parameters for this compound Analysis | |

| Parameter | Condition |

| Column | C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |

| Gradient | A time-programmed gradient from a higher proportion of A to a higher proportion of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm or ~254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

The retention time of the main peak under these conditions provides a qualitative identifier for this compound, while the peak area is used for quantitative assessment of its purity.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. However, this compound, being a salt, is non-volatile and thermally labile. Direct analysis by GC is therefore not feasible. To overcome this limitation, derivatization is employed to convert the analyte into a more volatile and thermally stable form. This process involves a chemical reaction that modifies a functional group on the analyte. For 5-Fluoroisoindoline, the secondary amine group is the primary site for derivatization.

Common derivatization strategies for amines include silylation and acylation. unina.itresearchgate.net Silylation involves replacing the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net Acylation involves the reaction with an acylating agent, such as heptafluorobutyric anhydride (B1165640) (HFBA), to form a stable amide derivative. nih.gov These derivatization reactions yield products that are less polar and significantly more volatile, making them amenable to GC analysis. researchgate.net

The resulting volatile derivative is then injected into the GC system, where it is separated on a capillary column. The choice of column is critical, with low- to mid-polarity phases like those coated with 5% phenyl-polysiloxane being common for such analyses. nih.gov A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides structural information, aiding in the unequivocal identification of the derivatized compound and any related impurities. nih.gov

Table 1: Illustrative GC-MS Conditions for Analysis of a Derivatized 5-Fluoroisoindoline Analog

| Parameter | Value |

|---|---|

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl-polysiloxane) |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Heptafluorobutyric anhydride (HFBA) |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 70 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 amu |

This table presents a hypothetical set of parameters based on typical GC-MS methods for the analysis of derivatized amine compounds and is for illustrative purposes.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for the analysis and purification of chiral compounds in the pharmaceutical industry. selvita.com It utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. chromatographyonline.com SFC offers several advantages over traditional high-performance liquid chromatography (HPLC), including faster separations, reduced organic solvent consumption (making it a "greener" technology), and lower back pressures. selvita.comchromatographyonline.com

For isoindoline analogs, particularly those that are chiral (e.g., substituted at the 1-position), SFC is an invaluable tool for enantiomeric separation. wikipedia.org The separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving the enantiomers of a broad range of compounds, including amines. nih.govnih.gov

Method development in SFC involves optimizing parameters such as the co-solvent (typically an alcohol like methanol or ethanol), the type and concentration of an additive, the back pressure, and the temperature to achieve the desired resolution between enantiomers. nih.gov For basic compounds like isoindoline derivatives, the addition of a small amount of an acidic or basic additive to the mobile phase can significantly improve peak shape and separation efficiency. nih.govwiley.com

Table 2: Example SFC Conditions for Chiral Separation of an Isoindoline Analog

| Parameter | Value |

|---|---|

| SFC System | Analytical Supercritical Fluid Chromatograph |

| Column | Chiralpak IC (Immobilized cellulose-based CSP), 150 x 4.6 mm, 3 µm |

| Mobile Phase | Isocratic; 4% Methanol in CO₂ with 25mM Isobutylamine (IBA) |

| Flow Rate | 2.5 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 254 nm or Mass Spectrometry (MS) |

The conditions in this table are adapted from a published method for the chiral separation of heterocyclic compounds and serve as a representative example. researchgate.net

Crystallographic Studies

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in a solid, which is critical for understanding the structure and physicochemical properties of a drug substance.

Single-Crystal X-ray Diffraction for Solid-State Structure

For this compound or its analogs, obtaining a single crystal suitable for SC-XRD would enable the unambiguous confirmation of its molecular structure, including the stereochemistry if a chiral center is present. The resulting data includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal). While a crystal structure for this compound is not publicly available, data from closely related isoindoline derivatives illustrates the type of information that can be obtained. For instance, studies on various isoindoline-1,3-dione derivatives have been reported, providing precise structural parameters. tandfonline.com

Table 3: Representative Crystallographic Data for an Isoindoline Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione |

| Chemical Formula | C₁₇H₁₀N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.98 |

| b (Å) | 8.45 |

| c (Å) | 15.67 |

| α (°) | 90 |

| β (°) | 101.5 |

| γ (°) | 90 |

| Volume (ų) | 1423.4 |

| Z | 4 |

Data adapted from a study on isoindoline-1,3-dione derivatives to illustrate the output of a single-crystal XRD analysis. tandfonline.com

Powder X-ray Diffraction for Polymorphism Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rigaku.com Different polymorphs of the same compound can exhibit different physicochemical properties, such as solubility, stability, and melting point, which can have significant implications for the performance of a pharmaceutical product. researchgate.net Powder X-ray Diffraction (PXRD) is the primary technique used to identify and characterize polymorphic forms. creative-biostructure.com

In PXRD, a powdered sample is irradiated with X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). Each crystalline form of a substance produces a unique diffraction pattern, acting as a "fingerprint" for that specific polymorph. chromatographyonline.com By comparing the PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the crystalline form(s) present. rigaku.com

For this compound, a polymorphism screen would be conducted to determine if different crystalline forms can be produced under various crystallization conditions. If different forms, for example, designated as Form I and Form II, are discovered, PXRD would be used to characterize them. The technique is also sensitive enough to detect and quantify the presence of one polymorph in a mixture with another, which is crucial for quality control. creative-biostructure.comirdg.org

Table 4: Hypothetical PXRD Data for Two Polymorphic Forms of this compound

| Characteristic Peaks 2θ (±0.2°) Form I | Characteristic Peaks 2θ (±0.2°) Form II |

|---|---|

| 8.5 | 10.1 |

| 12.3 | 14.7 |

| 17.0 | 20.2 |

| 21.8 | 23.5 |

This table presents hypothetical, yet representative, PXRD peak positions for two distinct polymorphic forms, based on data for other pharmaceutical hydrochlorides, to illustrate how different forms are distinguished. irdg.org

Applications of 5 Fluoroisoindoline Hydrochloride in Advanced Organic Synthesis

Building Block in Complex Molecule Synthesis

The inherent structure of 5-fluoroisoindoline hydrochloride, featuring a fused bicyclic system with a strategically placed fluorine atom, provides a versatile platform for the synthesis of intricate molecular architectures. ambeed.combldpharm.comamericanelements.com This section details its utility as a precursor for pharmaceutical intermediates and in the generation of diverse heterocyclic scaffolds.

Precursor for Pharmaceutical Intermediates

This compound serves as a crucial starting material in the synthesis of various pharmaceutical intermediates. bldpharm.combldpharm.com The presence of the fluorine atom can significantly influence the physicochemical properties of the final active pharmaceutical ingredient (API), often leading to improved metabolic stability, enhanced binding affinity, and better membrane permeability. The isoindoline (B1297411) core itself is a privileged scaffold found in numerous biologically active compounds. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it suitable for a range of synthetic transformations. americanelements.comsigmaaldrich.com

Synthesis of Heterocyclic Scaffolds

The reactivity of the secondary amine within the this compound framework allows for its elaboration into a wide array of more complex heterocyclic systems. Through various chemical transformations such as N-alkylation, N-acylation, and condensation reactions, chemists can introduce diverse functionalities and build upon the isoindoline core. nih.gov This versatility has been exploited in the creation of libraries of compounds for high-throughput screening in drug discovery programs. The fluorine substituent can also direct or influence the regioselectivity of certain reactions, providing a level of control in the synthetic strategy. nih.gov The development of novel heterocyclic frameworks based on this starting material is an active area of research. nih.gov

Incorporation into Natural Product Synthesis

While direct applications of this compound in the total synthesis of natural products are not extensively documented in publicly available literature, its structural motifs are present in various natural alkaloids. The principles of its reactivity and the methods developed for its functionalization can be conceptually applied to the synthesis of complex natural products containing the isoindoline or related heterocyclic cores. The strategic incorporation of fluorine can also be a valuable tool in creating fluorinated analogs of natural products to probe biological activity or enhance pharmacokinetic properties.

Role in Medicinal Chemistry Programs

The 5-fluoroisoindoline scaffold has proven to be a valuable component in the design and synthesis of novel therapeutic agents. Its utility has been demonstrated in the development of inhibitors for key biological targets and as a crucial element in innovative drug discovery platforms like Proteolysis Targeting Chimeras (PROTACs).

Scaffold for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes. nih.govnih.gov DPP-4 inhibitors, also known as gliptins, work by preventing the degradation of incretin (B1656795) hormones, which in turn leads to increased insulin (B600854) secretion and reduced glucagon (B607659) levels in a glucose-dependent manner. nih.gov The isoindoline scaffold has been explored as a core structural element in the design of novel DPP-4 inhibitors. The specific incorporation of a fluorine atom at the 5-position can contribute to favorable interactions within the enzyme's active site, potentially leading to enhanced potency and selectivity. Research in this area focuses on synthesizing and evaluating 5-fluoroisoindoline-based compounds for their ability to inhibit DPP-4 activity. nih.gov

| DPP-4 Inhibitor Scaffolds | Key Structural Features | Therapeutic Target |

| Gliptins | Varying heterocyclic cores | Dipeptidyl Peptidase-4 (DPP-4) |

| Spirochromanone-based | Spirocyclic system | Dipeptidyl Peptidase-4 (DPP-4) nih.gov |

| 5-Fluoroisoindoline-based | Fluorinated isoindoline core | Dipeptidyl Peptidase-4 (DPP-4) |

Component in Proteolysis Targeting Chimeras (PROTACs)

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, designed to selectively eliminate target proteins from cells. nih.govnih.govresearchgate.net PROTACs are heterobifunctional molecules that consist of two key components: a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a flexible linker. nih.govencyclopedia.pub This ternary complex formation facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. nih.govresearchgate.net

| PROTAC Components | Function | Example Building Block |

| Target Protein Ligand | Binds to the protein of interest (POI) | Varies depending on the target |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., CRBN) | Derivatives of 5-Fluoroisoindoline |

| Linker | Connects the two ligands | Flexible chemical chain |

Androgen Receptor (AR) Degraders

The androgen receptor (AR) is a critical driver of prostate cancer progression. nih.gov While AR antagonists are a mainstay of treatment, resistance often develops, necessitating new therapeutic strategies. nih.gov Selective Androgen Receptor Degraders (SARDs) and PROTACs that induce the degradation of the AR protein offer a promising approach to overcome this resistance. nih.govmdpi.com

The design of AR-targeting PROTACs frequently involves linking an AR antagonist to a ligand for an E3 ligase, such as VHL or CRBN. nih.govnih.gov For instance, a series of PROTACs have been developed by conjugating bicalutamide (B1683754) analogs with thalidomide (B1683933) derivatives, which contain the isoindoline-1,3-dione scaffold. nih.gov The incorporation of a 5-fluoroisoindoline moiety into these structures is a rational strategy to potentially enhance their potency and drug-like properties. While specific examples detailing the synthesis of AR degraders directly from this compound are emerging, the established use of structurally similar thalidomide-based ligands underscores the potential of this fluorinated building block in the development of next-generation AR-targeted therapies. nih.govscienceopen.com

One study reported the discovery of highly potent and efficient PROTAC AR degraders utilizing weak binding affinity VHL E3 ligase ligands. nih.gov Compound 11 (ARD-266) from this study effectively induced AR protein degradation in various prostate cancer cell lines with DC₅₀ values in the nanomolar range. nih.gov

| Compound | Target | E3 Ligase Ligand | Cell Lines | DC₅₀ (nM) |

| ARD-266 | Androgen Receptor (AR) | VHL | LNCaP, VCaP, 22Rv1 | 0.2-1 |

Estrogen Receptor Alpha (ERα) Degraders

Estrogen receptor alpha (ERα) is a key therapeutic target in a majority of breast cancers. nih.gov Similar to AR, the development of resistance to endocrine therapies that target ERα is a significant clinical challenge. Selective Estrogen Receptor Degraders (SERDs) and ERα-targeting PROTACs represent a powerful strategy to eliminate the ERα protein and overcome resistance mechanisms. nih.govnih.gov

The PROTAC approach for ERα degradation involves linking an ERα ligand to an E3 ligase recruiter. nih.gov The use of thalidomide and its analogs as CRBN ligands is a common strategy in the design of these degraders. The introduction of a 5-fluoroisoindoline-based moiety is a viable approach to optimize the physicochemical and pharmacological properties of these molecules. Research has demonstrated that ERα-targeting PROTACs can effectively induce the degradation of the ERα protein through the ubiquitin-proteasome pathway, leading to cell cycle arrest and growth inhibition in hormone-dependent breast cancer cells. nih.gov

For example, PROTAC ERα Degrader-5 has been shown to be a marked degrader of ERα, particularly when conjugated to an antibody to form a PROTAC-antibody conjugate. nih.gov Another compound, ERα degrader 5 , is an orally bioavailable SERD with high potency against ERα. nih.gov

| Compound | Target | Mechanism | EC₅₀ (nM) |

| PROTAC ERα Degrader-5 | Estrogen Receptor α (ERα) | PROTAC | - |

| ERα degrader 5 | Estrogen Receptor α (ERα) | SERD | 1.1 |

ROS1 Fusion Protein Degraders

Oncogenic fusion proteins involving the ROS1 receptor tyrosine kinase are drivers of certain cancers, including non-small cell lung cancer (NSCLC). nih.govnih.gov While ROS1 inhibitors are effective, acquired resistance can limit their long-term benefit. nih.gov The degradation of the ROS1 fusion protein via the PROTAC approach offers a compelling alternative to overcome resistance. nih.gov

A significant application of a 5-fluoroisoindoline derivative has been demonstrated in the synthesis of ROS1 degraders. Specifically, 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, a direct derivative of 5-fluoroisoindoline, has been used as the CRBN-recruiting moiety in crizotinib-based ROS1 degraders. nih.gov These degraders were shown to induce the degradation of the ROS1 fusion protein and inhibit the growth of ROS1-dependent cancer cells. nih.gov

In one study, a series of crizotinib-based degraders were synthesized and evaluated for their ability to degrade ROS1. nih.gov The data below highlights the activity of some of these compounds.

| Compound | ROS1 Degradation (CD74-ROS1+ cells) | Cell Growth Inhibition (CGI) (CD74-ROS1+ cells) |

| 7a | Modest | Modest |

| 7b | Modest | Modest |

| 7c | Modest | Modest |

| 7d | Lower degradation potency | - |

| 7e | Lower activity than 7a | - |

| 7f | Lower activity than 7b | - |

| 7g | Lower activity than 7c | - |

| 7h | Higher degradation potency than 7d | - |

Table based on comparative activities described in the source. nih.gov

STAT3 Degraders

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and is associated with poor prognosis. nih.gov The development of small-molecule STAT3 degraders is a highly sought-after therapeutic strategy. nih.govnih.gov

The design of STAT3-targeting PROTACs has utilized CRBN ligands, such as pomalidomide, which is structurally related to the isoindoline-1,3-dione core. nih.gov This suggests that this compound can serve as a valuable starting material for the synthesis of novel STAT3 degraders with potentially improved properties. A first-in-class STAT3 degrader, SD-36 , was developed by linking a STAT3 inhibitor to a CRBN ligand, demonstrating potent and selective degradation of the STAT3 protein. nih.gov While this specific example does not use a fluorinated isoindoline, the underlying principle supports the potential utility of such building blocks.

Research on napabucasin-based PROTACs for targeting STAT3 led to the development of compound XD2-149 , which showed significant cytotoxicity in several cancer cell lines. nih.gov

| Compound | Target | Effect |

| SD-36 | STAT3 | Potent and selective degradation of STAT3 protein |

| XD2-149 | STAT3 pathway | Significant cytotoxicity in cancer cell lines |

Heat Shock Protein (HSP90) Inhibitors and Degraders

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are oncoproteins. nih.govresearchgate.net Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.gov The development of HSP90-targeting PROTACs offers a direct and efficient way to eliminate the HSP90 protein itself.

In a notable example of the application of a fluorinated isoindoline derivative, researchers have developed the first geldanamycin-based HSP90 degraders. researchgate.netnih.govuni-bonn.de The synthesis of these PROTACs involved the use of 2-(2,6-dioxo-piperidin-3-yl)-4-fluoroisoindoline-1,3-dione as the CRBN-recruiting ligand. researchgate.netnih.gov It is important to note that this study utilized the 4-fluoro isomer, not the 5-fluoro isomer. However, this work clearly demonstrates the utility of fluorinated isoindoline-1,3-diones in the creation of potent protein degraders. The lead degrader from this study, 3a , effectively reduced the levels of HSP90α and HSP90β in cells via the ubiquitin-proteasome pathway. researchgate.netuni-bonn.de

| Compound | Target | Effect |

| 3a | HSP90α and HSP90β | Effective degradation in cells |

Development of Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used in the treatment of various neurological disorders, including Alzheimer's disease. nih.gov

The isoindoline-1,3-dione scaffold has been explored for the development of novel AChE inhibitors. A study on 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives revealed their potential as AChE inhibitors. nih.gov Although this study did not specifically use the 5-fluoro derivative, it provides a strong rationale for its investigation in this context. The introduction of a fluorine atom at the 5-position of the isoindoline ring could influence the electronic properties and binding interactions of the molecule with the active site of AChE, potentially leading to enhanced inhibitory activity.

In the aforementioned study, several derivatives were synthesized and tested for their AChE inhibitory activity. nih.gov Compound 4a , which featured a chlorine atom, showed the highest potency.

| Compound | R-group | IC₅₀ (µM) for AChE |

| 4a | 2-Cl | 0.91 ± 0.045 |

| 4g | 3-OCH₃ | 5.5 ± 0.7 |

| Donepezil (Reference) | - | 0.14 ± 0.03 |

Agents for Premature Termination Codon Readthrough

Nonsense mutations, which introduce a premature termination codon (PTC) into an mRNA sequence, are responsible for a significant percentage of genetic diseases. nih.gov One therapeutic strategy to address these mutations is to induce "readthrough" of the PTC, allowing the ribosome to synthesize a full-length, functional protein. nih.govmdpi.com

Certain small molecules have been identified that can promote PTC readthrough. nih.govmdpi.com Interestingly, some of these molecules contain a phthalimide (B116566) moiety, which is structurally related to the isoindoline-1,3-dione core of derivatives of this compound. nih.gov For example, the phthalimide derivative CDX5-1 was identified as a compound that potentiates the readthrough activity of aminoglycosides. nih.gov While direct evidence for the use of this compound in this application is still to be established, the structural similarity of its derivatives to known readthrough agents suggests a potential avenue for future research and development in this therapeutic area.

FPR2 Agonists in Neuroinflammation Research

This compound is a key precursor in the synthesis of novel agonists for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor critically involved in regulating the body's inflammatory response. nih.govnih.gov FPR2 is a significant target in neuroinflammation research because its activation can trigger pro-resolving pathways, helping to dampen chronic inflammation associated with neurodegenerative disorders. nih.govnih.gov

Researchers have incorporated the 5-fluoroisoindoline moiety into larger ureidopropanamide-based structures to create potent and selective FPR2 agonists. nih.gov In these synthetic campaigns, 5-fluoroisoindoline is prepared and then coupled with other chemical fragments to produce the final agonist compounds. nih.gov The introduction of the 5-fluoroisoindoline group has been shown to influence the resulting molecule's potency and metabolic stability. nih.gov

For instance, a study systematically modified a parent ureidopropanamide scaffold to explore structure-activity relationships. The development of derivatives incorporating 5-fluoroisoindoline, such as compounds (R)- and (S)-11j, was a key part of this investigation. nih.gov These studies demonstrated that strategic modifications, including the use of the 5-fluoroisoindoline core, could yield agonists with a desirable balance of high potency at the FPR2 receptor and improved stability, making them suitable for further investigation as potential therapeutics for central nervous system disorders characterized by neuroinflammation. nih.govnih.gov Selected compounds from this research inhibited the production of pro-inflammatory cytokines in mouse and rat microglial cells, highlighting their anti-inflammatory potential. nih.gov

| Compound ID | Stereochemistry | FPR2 Agonist Potency (EC₅₀, nM) | Metabolic Stability (% remaining after 1 hr) |

| (R)-11j | R | 160 | 49 |

| (S)-11j | S | 28 | 61 |

| (S)-11l | S | 0.8 | 65 |

| This table presents data on representative ureidopropanamide derivatives synthesized using a 5-fluoroisoindoline precursor. The data highlights how modifications to the core structure impact biological activity and stability. Data sourced from medicinal chemistry research on FPR2 agonists. nih.gov |

Radiotracer Development for Tumor Imaging

The development of radiotracers for Positron Emission Tomography (PET) is a cornerstone of modern oncology, enabling non-invasive visualization and characterization of tumors. nih.gov PET tracers are biologically active molecules labeled with a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F). nih.gov While ¹⁸F is a widely used radionuclide for developing novel PET radiotracers due to its convenient half-life and imaging properties, a direct application or documented synthesis pathway using this compound for the development of tumor imaging agents is not prominently reported in available scientific literature. bohrium.com

The general strategy for creating ¹⁸F-labeled radiotracers involves synthesizing a precursor molecule that can undergo a nucleophilic fluorination reaction. nih.gov This process is used to create a variety of tracers targeting biological processes like cellular proliferation or specific receptors overexpressed in tumors. nih.gov For example, tracers have been developed to target fibroblast activation protein (FAP) in the tumor stroma or to assess glucose metabolism with [¹⁸F]FDG. nih.govnih.gov However, specific research detailing the use of this compound as a precursor in such syntheses for oncology is not readily found in published studies.

Catalyst or Ligand Precursor in Organometallic Chemistry

In the field of organometallic chemistry, isoindoline derivatives can serve as ligands that coordinate with metal centers to form catalysts for a variety of chemical transformations. The electronic properties and steric bulk of the ligand are crucial for determining the efficacy and selectivity of the resulting catalyst.

Despite the potential for N-heterocyclic compounds to act as ligands, there is no significant body of research available in scientific literature that documents the specific use of this compound as a precursor for synthesizing catalysts or ligands in organometallic chemistry. While the synthesis of various heterocyclic ligands is common, the application of this particular fluorinated isoindoline derivative in this context has not been a focus of published research.

Theoretical and Computational Studies of 5 Fluoroisoindoline Hydrochloride

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to correlate a molecule's three-dimensional structure with its biological activity. For isoindoline (B1297411) derivatives, SAR studies guide the optimization of lead compounds to enhance potency and selectivity.

The isoindoline scaffold is a versatile building block found in a variety of biologically active molecules. Studies on related isoindoline-1,3-dione derivatives have shown that modifications to the core structure significantly impact their therapeutic effects, such as antimycobacterial or cyclooxygenase (COX) inhibitory activities. nih.govnih.gov

Key structural modifications and their typical effects include:

Substitution on the Nitrogen Atom: The nitrogen atom of the isoindoline ring is a common site for modification. Attaching different functional groups here can drastically alter the compound's interaction with biological targets. For instance, in a series of N-substituted isoindoline-1,3-diones, the nature of the substituent was critical for affinity towards COX-1 and COX-2 enzymes. nih.gov

Substitution on the Aromatic Ring: The placement of substituents on the benzene (B151609) portion of the isoindoline ring influences the molecule's electronic properties and steric profile. The introduction of groups like halogens, alkyls, or methoxy groups can modify lipophilicity, metabolic stability, and the potential for specific interactions like hydrogen or halogen bonding.

Core Scaffold Integrity: In many isoindolinone derivatives studied for anticancer properties, the isoindole core itself is considered essential for the observed antiproliferative effects.

The table below summarizes SAR insights gleaned from studies on analogous isoindoline structures.

| Structural Modification | General Impact on Biological Activity | Rationale |

| N-Substitution | Alters binding affinity and selectivity for specific targets (e.g., enzymes, receptors). | The substituent can form key interactions (hydrogen bonds, hydrophobic contacts) within a receptor's binding pocket. |

| Aromatic Ring Substitution | Modulates potency and pharmacokinetic properties. | Electron-withdrawing or -donating groups alter the electronic landscape of the molecule, affecting target interactions and metabolism. |

| Fluorination | Can enhance metabolic stability, binding affinity, and membrane permeability. | The C-F bond is stable, and fluorine can act as a hydrogen bond acceptor or engage in favorable electrostatic interactions. |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical properties. The position of the fluorine atom on the aromatic ring is critical and can profoundly influence reactivity and target selectivity. In 5-Fluoroisoindoline, the fluorine is positioned at the 5th carbon of the isoindoline scaffold.

The primary influences of the fluorine atom include:

Electronic Effects: Fluorine is the most electronegative element, and as such, it acts as a strong electron-withdrawing group. This effect can lower the pKa of nearby functional groups, such as the secondary amine in the isoindoline ring, affecting its ionization state at physiological pH. This modulation of electronic properties can fine-tune the strength of interactions with target receptors.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a potential site of metabolism (like position 5) can block this process, thereby increasing the compound's half-life and bioavailability.

Binding Interactions: The fluorine atom can participate in non-covalent interactions within a protein's binding site. It can act as a weak hydrogen bond acceptor and engage in favorable dipole-dipole or halogen bond interactions, which can enhance binding affinity and selectivity. Studies on fluorinated benzenesulfonamides, for example, revealed that the specific arrangement of fluorine and other substituents was crucial for their ability to inhibit amyloid-β aggregation. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze how a small molecule (ligand), such as 5-Fluoroisoindoline hydrochloride, interacts with a biological macromolecule (receptor), typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com For 5-Fluoroisoindoline, docking simulations would identify the most likely binding pose within a target's active site and characterize the non-covalent interactions that stabilize this pose.

The key potential interactions for this compound include:

Hydrogen Bonding: The protonated secondary amine (-NH2+-) in the isoindoline ring is a strong hydrogen bond donor, capable of interacting with acceptor residues like aspartate, glutamate, or backbone carbonyls in a protein.

Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or sulfur in amino acid residues such as serine or methionine.

Hydrophobic Interactions: The benzene ring of the isoindoline core is hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues like leucine, isoleucine, and valine within the binding pocket. acs.org

Pi-Stacking: The aromatic ring can engage in π-π stacking or T-shaped π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Following docking, molecular dynamics simulations can be run to assess the stability of the predicted ligand-receptor complex over time in a simulated physiological environment. mdpi.com

Docking algorithms use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. These scores allow for the ranking of different compounds or different binding poses of the same compound.

Binding site analysis involves identifying the specific amino acid residues that form the active site and are crucial for the ligand's binding. For example, in docking studies of isoindoline-1,3-dione derivatives against the InhA enzyme, key interactions were identified with residues such as Phe149, Leu218, and Met199. acs.org MD simulations further refine this by showing how the interactions evolve over time and confirming the stability of key contacts. The Root Mean Square Deviation (RMSD) of the ligand's position is often calculated during MD simulations to quantify the stability of its binding pose.

The table below illustrates typical data obtained from a molecular docking and dynamics study.

| Parameter | Description | Example Finding |

| Binding Energy | Predicted free energy of binding (kcal/mol); lower values indicate stronger binding. | -8.5 kcal/mol |

| Key Interacting Residues | Specific amino acids in the receptor's active site that form bonds with the ligand. | Tyr150, Ser220, Phe310 |

| Interaction Types | The nature of the non-covalent bonds formed (e.g., H-bond, hydrophobic). | Hydrogen bond with Ser220; π-π stacking with Tyr150. |

| Ligand RMSD | Root Mean Square Deviation of the ligand's atomic positions during MD simulation, indicating binding stability. | Stable at ~2.0 Å after 10 ns, suggesting a stable binding pose. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of a molecule. acs.org These methods can calculate a range of molecular properties that are not directly accessible through experimental means but are crucial for understanding chemical behavior.

For this compound, quantum chemical calculations can determine:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. It highlights electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For 5-Fluoroisoindoline, the area around the electronegative fluorine atom would show a negative potential, indicating a likely site for interaction with electropositive parts of a receptor. The protonated amine would be a region of strong positive potential.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

Atomic Charges: These calculations can assign partial charges to each atom in the molecule, quantifying the electron-withdrawing effect of the fluorine atom and helping to rationalize intermolecular interactions.

| Calculated Property | Significance for this compound |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich (fluorine) and electron-poor (amine) regions, predicting sites for intermolecular interactions. |

| HOMO-LUMO Energy Gap | Indicates the molecule's chemical reactivity and kinetic stability. |

| Dipole Moment | Quantifies the overall polarity of the molecule, which influences its solubility and ability to cross biological membranes. |

| Atomic Partial Charges | Determines the charge distribution, explaining the strength of electrostatic interactions and hydrogen/halogen bonds. |

Through these integrated computational approaches, a detailed theoretical profile of this compound can be constructed, providing a rational basis for its further development and optimization in medicinal chemistry programs.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, stability, and intermolecular interactions. For this compound, computational quantum chemical studies, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating these characteristics. tandfonline.com

Key aspects of the electronic structure analysis would include:

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting the chemical reactivity of a molecule. The fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO of the isoindoline ring system. emerginginvestigators.org This can influence the molecule's susceptibility to nucleophilic and electrophilic attack. A larger HOMO-LUMO gap generally implies higher chemical stability. emerginginvestigators.org

Electron Density Distribution and Electrostatic Potential: The fluorine substituent acts as a strong electron-withdrawing group, which would polarize the electron density of the aromatic ring. nih.gov This creates a region of negative electrostatic potential around the fluorine atom and can influence non-covalent interactions, such as hydrogen bonding. nih.gov Computational methods can generate molecular electrostatic potential (MEP) maps to visualize these charge distributions.

Dipole Moment: The introduction of the highly electronegative fluorine atom is anticipated to significantly alter the magnitude and direction of the molecule's dipole moment, which can affect its solubility and binding affinity to biological targets.

Table 1: Hypothetical Electronic Properties of 5-Fluoroisoindoline vs. Isoindoline

| Property | Isoindoline (Calculated) | 5-Fluoroisoindoline (Predicted Effect) | Rationale |

| HOMO Energy | -5.8 eV | Lower | Inductive effect of fluorine |

| LUMO Energy | -0.2 eV | Lower | Inductive effect of fluorine |

| HOMO-LUMO Gap | 5.6 eV | Potentially Larger | Increased stability |

| Dipole Moment | ~1.5 D | Higher | High electronegativity of fluorine |

Note: The values for Isoindoline are representative and would be calculated in a specific computational study. The predicted effects for 5-Fluoroisoindoline are based on established principles of fluorine substitution.

Conformational Analysis

The three-dimensional structure of this compound is crucial for its biological activity, as it determines how the molecule fits into the binding site of a target protein. The isoindoline core is not perfectly planar, and the puckering of the five-membered dihydroisoindole ring can adopt various conformations.

Conformational analysis of this compound would involve:

Potential Energy Surface (PES) Scanning: Computational methods can be used to rotate the flexible bonds of the molecule and calculate the corresponding energy, thereby identifying the most stable low-energy conformations. For the isoindoline ring, this would involve analyzing the puckering of the five-membered ring.

Solvation Effects: The conformation of the molecule can also be influenced by the solvent. Computational models can simulate the presence of a solvent to provide a more realistic prediction of the molecule's shape in a biological environment.

Table 2: Potential Dihedral Angles for Low-Energy Conformers of the Isoindoline Ring

| Conformer | C1-N2-C3-C3a Dihedral Angle (°) | N2-C3-C3a-C4 Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Envelope | ~0 | ~20 | 0 (hypothetical minimum) |

| Twist | ~15 | ~-15 | > 0 |

Note: This table represents a simplified view of the puckering of the five-membered ring in an isoindoline system. The actual values would be determined through detailed computational analysis.

Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. A pharmacophore model for this compound or its derivatives would be developed based on a set of known active molecules or the structure of the target receptor.

The key features of a pharmacophore model for a this compound-based ligand might include:

Hydrogen Bond Acceptors/Donors: The nitrogen atom of the isoindoline ring (in its free base form or as the hydrochloride salt) can act as a hydrogen bond donor. The fluorine atom is a weak hydrogen bond acceptor. nih.gov

Aromatic/Hydrophobic Regions: The benzene ring of the isoindoline core provides a significant hydrophobic region that can engage in van der Waals or pi-stacking interactions with the target.

Positive Ionizable Feature: The protonated amine in the hydrochloride salt would be represented as a positive ionizable feature, which is often crucial for interactions with negatively charged residues in a binding pocket.

Table 3: Potential Pharmacophoric Features of 5-Fluoroisoindoline

| Feature | Location | Potential Interaction |

| Aromatic Ring | Benzene moiety | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Donor | N-H of the protonated amine | Interaction with acceptor groups on the target |

| Positive Ionizable | Protonated Nitrogen | Electrostatic interactions with acidic residues |

| Hydrophobic | Fused ring system | van der Waals interactions |

| Hydrogen Bond Acceptor (weak) | Fluorine atom | Weak interaction with donor groups on the target |

This pharmacophore model could then be used to virtually screen large compound libraries to identify new molecules with a similar spatial arrangement of features, potentially leading to the discovery of novel therapeutic agents.

Future Directions and Research Opportunities

Exploration of Novel Synthetic Routes

The development of efficient and sustainable synthetic methods is a cornerstone of modern pharmaceutical research. For isoindoline (B1297411) derivatives, including the fluorinated analog, researchers are actively exploring new catalytic systems and reaction conditions to improve yields, reduce waste, and simplify procedures.

Recent advancements in the synthesis of isoindoline and related heterocyclic structures highlight several potential avenues for the production of 5-Fluoroisoindoline hydrochloride:

Catalytic Approaches: The use of transition metal catalysts, such as cobalt and palladium, has shown promise in the synthesis of isoindoline structures. organic-chemistry.org For instance, Co2(CO)8 has been used to catalyze the chemodivergent synthesis of pyrrolidines from levulinic acid and aromatic amines. organic-chemistry.org Synergistic catalysis, combining palladium and a Brønsted acid, has enabled the diastereoselective cyclization to form chiral isoindolines. organic-chemistry.org Exploring similar catalytic systems for the synthesis of 5-Fluoroisoindoline from appropriate starting materials could lead to more efficient and selective processes.

Transition-Metal-Free Reactions: To enhance the sustainability of the synthesis, transition-metal-free methods are being investigated. An operationally simple direct δ-amination of sp3 C-H bonds using molecular iodine as the oxidant provides a facile route to pyrrolidines and related heterocycles. organic-chemistry.org Adapting such methods for the intramolecular cyclization of fluorinated precursors could offer a greener alternative for producing 5-Fluoroisoindoline.

Fluorocyclization Techniques: The introduction of fluorine often imparts desirable pharmacokinetic properties to drug candidates. le.ac.uk Novel methods for fluorocyclization are emerging, such as the use of the fluoroiodane reagent to prepare fluorinated dihydro-oxazines and tetrahydropyridazines. le.ac.uk Investigating the application of such electrophilic fluorinating agents in the cyclization steps leading to the isoindoline core could provide direct and efficient routes to 5-Fluoroisoindoline.

Table 1: Comparison of Potential Synthetic Strategies for Isoindoline Derivatives

| Strategy | Catalyst/Reagent | Key Features | Potential Application for 5-Fluoroisoindoline |

|---|---|---|---|

| Catalytic Hydrosilylation | Co2(CO)8 | Chemodivergent synthesis of pyrrolidines and pyrrolidones. organic-chemistry.org | Adaptation for reductive amination and cyclization of a fluorinated precursor. |

| Synergistic Catalysis | Palladium and Brønsted Acid | Diastereoselective cyclization for chiral isoindolines. organic-chemistry.org | Enantioselective synthesis of chiral 5-Fluoroisoindoline derivatives. |

| Direct C-H Amination | Molecular Iodine (I2) | Transition-metal-free, direct formation of the pyrrolidine (B122466) ring. organic-chemistry.org | A greener intramolecular cyclization route to the isoindoline core. |

| Fluorocyclization | Fluoroiodane Reagent | Direct incorporation of fluorine during heterocycle formation. le.ac.uk | A potential one-step synthesis from an unsaturated fluorinated precursor. |

Development of New Biological Applications

While this compound is a known component in targeted protein degradation, its structural features may lend themselves to a broader range of biological activities. The isoindolinone skeleton, a related structure, is found in numerous bioactive natural products and synthetic compounds with a wide array of pharmacological effects. rsc.org This suggests that derivatives of 5-Fluoroisoindoline could be explored for new therapeutic indications.

Future research could focus on screening 5-Fluoroiso-indoline-based compounds against various biological targets, including enzymes, receptors, and ion channels, to identify novel activities. The fluorine atom can significantly influence properties like metabolic stability and binding affinity, potentially leading to the discovery of potent and selective modulators of new biological pathways. Over a quarter of all FDA-approved drugs contain at least one fluorine atom, highlighting the importance of this element in drug design. le.ac.uk

Advanced PROTAC Design and Optimization

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the degradation of specific proteins rather than just inhibiting their function. medchemexpress.comnih.gov These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. sigmaaldrich.comarxiv.org The modular nature of PROTACs allows for systematic optimization. nih.gov